molecular formula C10H13ClINO2 B6264825 methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride CAS No. 1391560-77-2

methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride

Cat. No. B6264825
CAS RN: 1391560-77-2
M. Wt: 341.57 g/mol
InChI Key: CHZRNEAGNQBUSL-SBSPUUFOSA-N
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Description

Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, also known as MIH, is a crystalline solid that has been used in scientific research for a variety of purposes. It is a derivative of amino acid and has a wide range of applications, including in biochemical and physiological studies.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride has been used in a variety of scientific research applications, including in the study of enzyme inhibition and protein-protein interactions. It has also been used to study the effects of drugs on cellular processes, and to study the effects of hormones on metabolic pathways. Additionally, it has been used in the study of the effects of environmental toxins on organisms.

Mechanism of Action

Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride acts as an inhibitor of enzymes and proteins. It binds to the active sites of enzymes and proteins and prevents them from functioning normally. This can lead to changes in the activity of the enzyme or protein and can affect the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
This compound has been used to study the effects of drugs on cellular processes and the effects of hormones on metabolic pathways. It has been found to affect the activity of enzymes and proteins, leading to changes in the biochemical and physiological processes of the organism. Additionally, it has been used to study the effects of environmental toxins on organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride in lab experiments is that it can be synthesized relatively easily and quickly. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not suitable for use in humans due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride. These include further studies into its effects on enzyme and protein activity, as well as its potential use in the study of the effects of environmental toxins on organisms. Additionally, further research could be done into the potential use of this compound as a drug or therapeutic agent. Finally, further research could be done into the potential use of this compound in the development of new drugs or therapeutics.

Synthesis Methods

Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride can be synthesized through a multi-step organic synthesis process. The first step is the formation of a Schiff base by the condensation of 4-iodophenol with 2-amino-3-methylpropanoic acid. This is followed by a series of hydrolysis and reduction steps to yield the desired this compound. The entire process is relatively simple and can be completed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl acetoacetate", "4-iodoaniline", "Benzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-iodo-α-phenylacetoacetic acid", "React benzaldehyde with 4-iodoaniline in ethanol to form 4-iodo-α-phenylacetaldehyde", "Add methyl acetoacetate to the reaction mixture and heat under reflux to form 4-iodo-α-phenylacetoacetic acid", "Step 2: Reduction of 4-iodo-α-phenylacetoacetic acid", "Dissolve 4-iodo-α-phenylacetoacetic acid in ethanol", "Add sodium borohydride to the reaction mixture and stir for several hours to reduce the acid to 4-iodo-α-phenylalanine", "Step 3: Esterification of 4-iodo-α-phenylalanine", "Dissolve 4-iodo-α-phenylalanine in ethanol", "Add hydrochloric acid and methyl iodide to the reaction mixture and stir for several hours to form methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride", "Step 4: Epimerization of methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride", "Dissolve methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride in water", "Add sodium hydroxide to the reaction mixture and stir for several hours to epimerize the compound to methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride", "Step 5: Isolation of methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride", "Extract the reaction mixture with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the final product as a white solid" ] }

CAS RN

1391560-77-2

Molecular Formula

C10H13ClINO2

Molecular Weight

341.57 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

CHZRNEAGNQBUSL-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)I)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)I)N.Cl

Purity

95

Origin of Product

United States

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